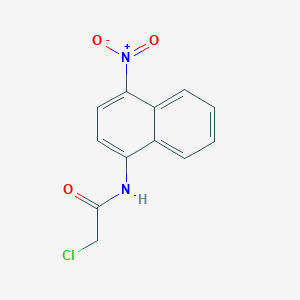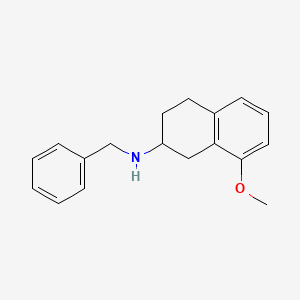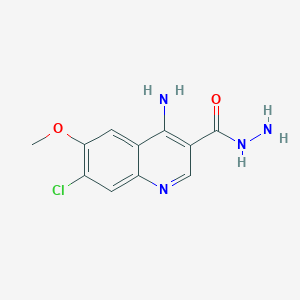![molecular formula C13H15N5O2 B11853311 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a pyrrolopyrimidine core. The presence of multiple heteroatoms (nitrogen and oxygen) within its structure contributes to its diverse chemical reactivity and potential biological activities.
准备方法
合成路线和反应条件
8-(7H-吡咯并[2,3-d]嘧啶-4-基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的合成通常涉及多步有机反应。一种常见的方法包括形成吡咯并嘧啶核心,然后构建螺环体系。关键步骤可能包括:
吡咯并嘧啶核心的形成: 可以通过环化反应实现,该反应涉及合适的原料,例如吡咯和嘧啶衍生物。
螺环化: 通过亲核取代或环加成反应引入氧杂-二氮杂螺部分形成螺环。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产量和纯度。高性能液相色谱 (HPLC) 和重结晶等技术通常用于纯化最终产物。此外,使用自动化合成平台可以简化生产流程,使其更有效率和可扩展。
化学反应分析
反应类型
8-(7H-吡咯并[2,3-d]嘧啶-4-基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化,导致形成氧化衍生物。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应,导致形成该化合物的还原形式。
取代: 亲核或亲电取代反应可以将不同的官能团引入分子中,改变其化学性质。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤化剂,亲核试剂,亲电试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化或酮衍生物,而还原可能产生醇或胺。
科学研究应用
8-(7H-吡咯并[2,3-d]嘧啶-4-基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子和配位化学中配体的构件。
生物学: 该化合物用于与酶抑制和蛋白质-配体相互作用相关的研究。
医学: 它具有作为治疗剂的潜力,因为它能够调节参与癌症和传染病等疾病的生物途径。
工业: 该化合物用于开发新材料,并作为各种化学过程中的催化剂。
作用机制
8-(7H-吡咯并[2,3-d]嘧啶-4-基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的作用机制涉及其与细胞内特定分子靶标的相互作用。它可能充当某些酶或受体的抑制剂,从而调节信号通路。 例如,它可以抑制参与细胞增殖和存活的蛋白激酶,使其成为潜在的抗癌剂 .
相似化合物的比较
类似化合物
4-氨基-1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-甲酰胺: 这些化合物共用吡咯并嘧啶核心,并且已对其激酶抑制活性进行了研究.
N-(4-苯氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺: 以其抗结核活性而闻名.
独特性
8-(7H-吡咯并[2,3-d]嘧啶-4-基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的独特之处在于其螺环结构,赋予其独特的化学和生物学特性。这种结构特征使其与其他吡咯并嘧啶衍生物区别开来,可能导致与生物靶标的独特相互作用和新颖的治疗应用。
属性
分子式 |
C13H15N5O2 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H15N5O2/c19-12-15-7-13(20-12)2-5-18(6-3-13)11-9-1-4-14-10(9)16-8-17-11/h1,4,8H,2-3,5-7H2,(H,15,19)(H,14,16,17) |
InChI 键 |
WPGSVPBYAPRUCR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CNC(=O)O2)C3=NC=NC4=C3C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)


![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)

![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)





![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
